molecular formula C12H19ClFNO2 B1396763 [1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride CAS No. 1332530-84-3

[1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride

Cat. No. B1396763
M. Wt: 263.73 g/mol
InChI Key: QVOZRGATVCZWHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H19ClFNO2 and it has a molecular weight of 263.73 g/mol.

Scientific Research Applications

Antibacterial Activity

The compound shows promise in antibacterial applications. A study highlighted the synthesis of related secondary propanaryl-amines, whose oxalates and hydrochlorides possess high antibacterial activity, showcasing the potential of similar compounds in combating bacterial infections (Arutyunyan et al., 2017).

Synthesis and Applications in Organic Chemistry

Various research studies have emphasized the significance of the compound and its derivatives in the synthesis of complex molecules:

  • A notable study involves the asymmetric synthesis of (S)-( )-clopidogrel hydrogen sulfate using a related compound as a chiral auxiliary. This illustrates the compound's role in creating enantiomerically pure intermediates, crucial for pharmaceuticals like clopidogrel (Sashikanth et al., 2013).

  • Another research demonstrated the use of related amines in a catalyst-free domino reaction to synthesize complex organic molecules. This process is significant for its yield and the variety of structures it can produce, highlighting the versatility of similar compounds in organic synthesis (Zhao et al., 2020).

  • The reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines, involving a compound similar to the one , was studied to produce β-fluoropyrrole derivatives. This process and the resultant compounds have applications in producing various pharmaceutical and agrochemical products (Kim et al., 2007).

  • In another study, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives were synthesized, exhibiting improved solubilities and potential anti-inflammatory effects. This showcases the medical potential of such compounds in developing new therapeutic agents (Sun et al., 2019).

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2.ClH/c1-9(14-6-7-15-2)10-4-5-12(16-3)11(13)8-10;/h4-5,8-9,14H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOZRGATVCZWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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